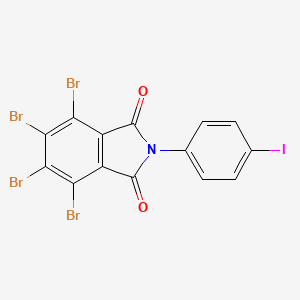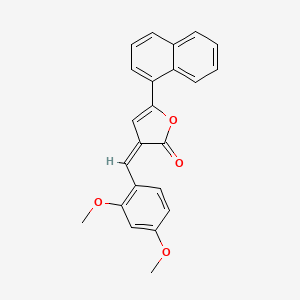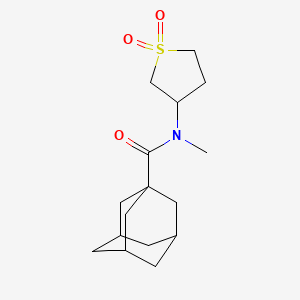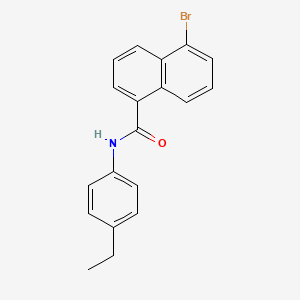
4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione, also known as TBID, is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a member of the isoindole family of compounds, which are known for their unique chemical properties and potential biological activities.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and other abnormal cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects
4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of immune system function. These effects make 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the exact mechanism of action of 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, which can make it difficult to design experiments that target specific biological pathways.
Direcciones Futuras
There are many potential future directions for research on 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione and related compounds. Some possible areas of study include:
- Further investigation of the mechanism of action of 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione, including the identification of specific enzymes and proteins that are targeted by the compound.
- Development of new synthetic methods for 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione and related compounds, with the goal of improving yields and purity.
- Screening of 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione and related compounds for potential applications in other areas of medicine, such as infectious disease and inflammation.
- Exploration of the potential use of 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione and related compounds in materials science, such as in the development of new sensors or electronic devices.
Overall, 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione is a promising compound with many potential applications in scientific research. Further study of this compound and related compounds is likely to yield important insights into the mechanisms of disease and potential new treatments.
Métodos De Síntesis
4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 2,3,6,7-tetrabromo-1,4-naphthoquinone in the presence of a base such as potassium carbonate. This reaction results in the formation of 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione as a dark red solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of 4,5,6,7-tetrabromo-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione is in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4,5,6,7-tetrabromo-2-(4-iodophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br4INO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-5(19)2-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDPJCYQMZLVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br4INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5101904.png)
![4-benzyl-1-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5101907.png)

![N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5101917.png)

![3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5101949.png)

![N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B5101962.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5101969.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5102000.png)

![2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5102019.png)
![4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5102025.png)
![4-{2-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5102028.png)